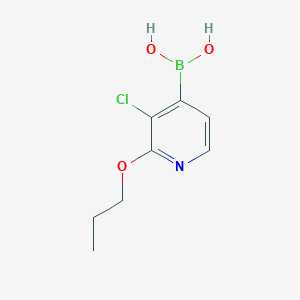

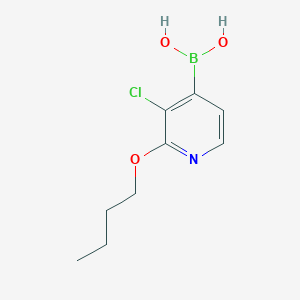

2-Butoxy-3-chloropyridine-4-boronic acid; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

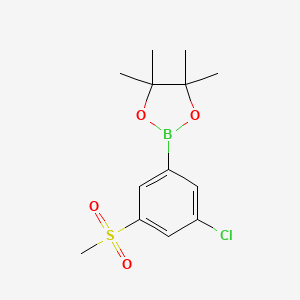

“2-Butoxy-3-chloropyridine-4-boronic acid” is a chemical compound that is part of the boronic acid family . It is often used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of “2-Butoxy-3-chloropyridine-4-boronic acid” and similar compounds often involves the Suzuki–Miyaura coupling . This is a type of carbon–carbon bond-forming reaction that uses a boronic acid or ester as a reagent . The reaction conditions are generally mild and tolerant of various functional groups .

Molecular Structure Analysis

The molecular formula of “2-Butoxy-3-chloropyridine-4-boronic acid” is C9H13BClNO3 . It has a molecular weight of 229.47 .

Chemical Reactions Analysis

Boronic acids, including “2-Butoxy-3-chloropyridine-4-boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boron group .

Scientific Research Applications

2-Butoxy-3-chloropyridine-4-boronic acid; 98% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of dyes and pigments, as well as in the synthesis of peptides and proteins. It has also been used in the synthesis of polymers, in the production of nanomaterials, and in the synthesis of catalysts.

Mechanism of Action

Target of Action

The primary target of 2-Butoxy-3-chloropyridine-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Butoxy-3-chloropyridine-4-boronic acid. For instance, the compound’s stability and efficacy in the Suzuki–Miyaura cross-coupling reaction can be influenced by the reaction conditions, which are typically mild and tolerant of various functional groups . Furthermore, the compound’s stability can be affected by air and moisture .

Advantages and Limitations for Lab Experiments

2-Butoxy-3-chloropyridine-4-boronic acid; 98% is a highly effective catalyst in transition metal-catalyzed reactions. It is also relatively inexpensive and easy to obtain. However, it is sensitive to air and moisture and must be stored in an airtight container. Additionally, it can react with other compounds and should be handled with care.

Future Directions

Future research on 2-Butoxy-3-chloropyridine-4-boronic acid; 98% could focus on its use in the synthesis of other organic compounds, such as polymers and nanomaterials. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, research could be conducted to investigate the effects of 2-Butoxy-3-chloropyridine-4-boronic acid; 98% on the body, such as its potential toxicity and potential adverse effects.

Synthesis Methods

2-Butoxy-3-chloropyridine-4-boronic acid; 98% is synthesized by a two-step process. The first step is the reaction of 2-butoxy-3-chloropyridine with 4-bromobenzaldehyde in the presence of an acid catalyst. In the second step, the reaction product is reacted with boron tribromide in the presence of an acid catalyst. The reaction product is then purified by recrystallization from a suitable solvent.

Safety and Hazards

properties

IUPAC Name |

(2-butoxy-3-chloropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-2-3-6-15-9-8(11)7(10(13)14)4-5-12-9/h4-5,13-14H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQJIVQWEZWPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCCCC)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)